molecular formula C11H16ClNO B6165867 rac-(3R,4R)-4-phenylpiperidin-3-ol hydrochloride CAS No. 69675-30-5

rac-(3R,4R)-4-phenylpiperidin-3-ol hydrochloride

Cat. No.: B6165867
CAS No.: 69675-30-5
M. Wt: 213.7
InChI Key:
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Description

rac-(3R,4R)-4-phenylpiperidin-3-ol hydrochloride: is a racemic mixture of a chiral compound that contains a piperidine ring substituted with a phenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4R)-4-phenylpiperidin-3-ol hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.

    Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using reagents such as osmium tetroxide or hydrogen peroxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: rac-(3R,4R)-4-phenylpiperidin-3-ol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming a fully saturated piperidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of fully saturated piperidine derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: rac-(3R,4R)-4-phenylpiperidin-3-ol hydrochloride is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and other bioactive compounds.

Biology: In biological research, this compound is used to study the effects of chiral molecules on biological systems. It can be used in the development of chiral drugs and the investigation of their pharmacological properties.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its unique structure allows for the exploration of its interactions with various biological targets.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of rac-(3R,4R)-4-phenylpiperidin-3-ol hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • rac-(3R,4R)-3-bromo-4-fluoro-3,4-dimethylpyrrolidine hydrochloride
  • rac-(3R,4R)-3-methoxypiperidine-4-carboxylic acid hydrochloride
  • rac-(3R,4R)-4-phenoxypyrrolidin-3-ol hydrochloride

Uniqueness: rac-(3R,4R)-4-phenylpiperidin-3-ol hydrochloride is unique due to the presence of both a phenyl group and a hydroxyl group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,4R)-4-phenylpiperidin-3-ol hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Benzaldehyde", "3,4-dihydroxyphenylacetaldehyde", "Ammonium acetate", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Condensation of benzaldehyde and 3,4-dihydroxyphenylacetaldehyde in the presence of ammonium acetate to form racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline-3,4-diol.", "Step 2: Reduction of the diol using sodium borohydride to form racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline-3,4-diol hydrochloride.", "Step 3: Epimerization of the diol hydrochloride using hydrochloric acid and sodium hydroxide to form racemic (3R,4R)-4-phenylpiperidin-3-ol hydrochloride.", "Step 4: Recrystallization of the final product from a mixture of methanol and ethyl acetate to obtain pure rac-(3R,4R)-4-phenylpiperidin-3-ol hydrochloride." ] }

CAS No.

69675-30-5

Molecular Formula

C11H16ClNO

Molecular Weight

213.7

Purity

95

Origin of Product

United States

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